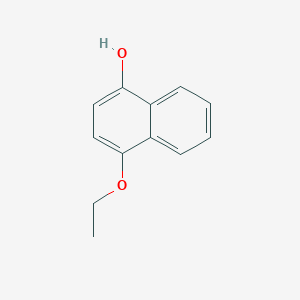

4-Ethoxynaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

27294-38-8 |

|---|---|

Formule moléculaire |

C12H12O2 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

4-ethoxynaphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,13H,2H2,1H3 |

Clé InChI |

XYHQAQRXVQZBQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C2=CC=CC=C21)O |

SMILES canonique |

CCOC1=CC=C(C2=CC=CC=C21)O |

Origine du produit |

United States |

Synthetic Methodologies for 4 Ethoxynaphthalen 1 Ol and Analogues

Crystallization Techniques

Crystallization is a fundamental technique for the purification of solid organic compounds like naphthalene (B1677914) derivatives. emu.edu.tr The two primary methods are solution crystallization and melt crystallization. researchgate.net

Solution Crystallization (Recrystallization) involves dissolving the crude solid product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. sandiego.edu The choice of solvent is crucial; the compound should be highly soluble at high temperatures but poorly soluble at room temperature. emu.edu.tr For naphthalene and its derivatives, methanol (B129727) is a commonly used solvent. researchgate.netsandiego.edu The process typically involves dissolving the impure sample in a minimal amount of boiling methanol, followed by slow cooling to room temperature and then in an ice bath to maximize crystal formation. sandiego.edu The purified crystals are then separated from the mother liquor by vacuum filtration. sandiego.edu Other solvents used for recrystallizing naphthalene derivatives include isopropanol (B130326) and ethyl acetate. google.com

Melt Crystallization is an alternative that purifies the compound from its molten state without the use of a solvent. researchgate.net This technique has been explored for purifying naphthalene from naphthalene-rich oils. researchgate.net Continuous column crystallization, a form of fractional crystallization, has been shown to be highly effective, capable of achieving product purities of over 99.9%. researchgate.net

Chromatographic Methods

Chromatography is a powerful and widely used tool for both the analysis and purification of naphthalene derivatives.

Column Chromatography is frequently used for the purification of synthesized naphthalene products. rsc.org In this technique, the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netrsc.orgscholarsresearchlibrary.com A solvent or a mixture of solvents (the mobile phase), such as dichloromethane-methanol or petroleum ether-diethyl ether, is used to elute the components at different rates, thereby achieving separation. rhhz.netscholarsresearchlibrary.com After synthesis, many naphthalene derivatives are purified by column chromatography, followed by recrystallization to obtain a highly pure product. rsc.org

Gas-Liquid Chromatography (GC) is used extensively for the analytical determination of naphthalene content in mixtures, effectively separating it from impurities like thionaphthalene and various methyl- and dimethylnaphthalenes. iarc.fr For complex mixtures, high-resolution capillary columns are often required. iarc.fr GC has also been used to analyze various ether compounds, including ethyl naphthyl ether, on different types of columns to evaluate their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another key analytical and preparative technique. HPLC has been used to characterize water extracts of naphthalene-derived secondary organic aerosols by grouping chromatographic features into classes based on their affinity for the column phase. researchgate.net For preparative purposes, techniques like modified high-pressure preparative chromatography (MHPPC) and flash preparative chromatography (FPC) have been successfully applied to separate and purify naphthalene and other aromatic compounds from complex mixtures like coal tar. researchgate.net

Other Separation and Purification Strategies

Beyond crystallization and chromatography, several other methods are utilized for specific purification challenges.

Solvent Extraction is an effective method for isolating valuable chemicals. researchgate.net It has been used to separate naphthalene crystals from pyrolysis fuel oil and to purify industrial naphthalene using solvents like phosphoric acid and acetic acid. researchgate.netresearchgate.net

Chemical Purification methods target specific impurities. For example, an ozonation-hydrolysis technique can be employed to remove thianaphthene (B1666688) from crude naphthalene by converting the impurity into a more easily separable product. google.com Another method involves adding a hydroxyalkylamine derivative, such as monoethanolamine, to crude naphthalene, melting the mixture, and then cooling it to precipitate purified naphthalene crystals, leaving sulfur-containing impurities behind. google.com

Table 2: Comparison of Separation and Purification Techniques for Naphthalene Ether Products

| Technique | Principle | Application for Naphthalene Ethers | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures | Primary purification of solid crude products | Simple, cost-effective, can yield high purity | Requires suitable solvent, potential for product loss in mother liquor | emu.edu.trresearchgate.netsandiego.edu |

| Column Chromatography | Differential adsorption/partitioning between stationary and mobile phases | Purification of synthesized products from reagents and by-products | Highly versatile, applicable to a wide range of compounds | Can be time-consuming and solvent-intensive | researchgate.netrsc.orgscholarsresearchlibrary.com |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Purity analysis, separation of volatile impurities | High resolution and sensitivity | Limited to thermally stable and volatile compounds, primarily analytical | iarc.frresearchgate.net |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure | Analytical quantification and preparative purification | High efficiency, applicable to non-volatile compounds | Higher cost of equipment and solvents | researchgate.netresearchgate.net |

| Solvent Extraction | Differential solubility in two immiscible liquid phases | Isolation from complex mixtures like oils and tars | Can handle large volumes, good for initial cleanup | Can be less selective, may require multiple stages | researchgate.netresearchgate.net |

Reactivity and Mechanistic Investigations of 4 Ethoxynaphthalen 1 Ol

Electrophilic Aromatic Substitution Patterns within the Ethoxynaphthol System

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the 4-ethoxynaphthalen-1-ol ring system are dictated by the combined electronic effects of the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups. Both substituents are potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) or naphthalene (B1677914). ulethbridge.cawikipedia.org This activation stems from the ability of the oxygen lone pairs in both groups to donate electron density into the aromatic π-system through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comminia.edu.eg

Both the hydroxyl and ethoxy groups are classified as ortho, para-directors. libretexts.orgchemistrytalk.org In the context of the this compound structure:

The hydroxyl group at C-1 directs incoming electrophiles to the ortho position (C-2) and the para position (C-4). However, the C-4 position is already occupied by the ethoxy group.

The ethoxy group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-8).

The synergistic effect of these two powerful activating groups makes the naphthalene ring highly nucleophilic. The primary sites for electrophilic attack are the positions ortho to the hydroxyl group (C-2) and ortho to the ethoxy group (C-3). The position C-2 is particularly activated due to being ortho to the strongly activating -OH group. Therefore, electrophilic substitution is expected to occur preferentially at the C-2 position, and potentially at the C-3 position, depending on the nature of the electrophile and reaction conditions. The other ring is less activated in comparison.

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for nucleophilic reactions, most notably esterification and etherification. These reactions typically proceed via the corresponding phenoxide ion, which is a much stronger nucleophile than the neutral hydroxyl group.

Esterification Reaction Mechanisms and Kinetics

Esterification of phenols, including this compound, generally requires the conversion of the carboxylic acid to a more reactive derivative, as direct Fischer esterification is inefficient for phenols. commonorganicchemistry.com Common methods involve the reaction of the naphthol with acyl chlorides or anhydrides under basic conditions, or through carbodiimide-mediated couplings.

The Steglich esterification is a particularly mild and effective method that utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. organic-chemistry.org This "active ester" is then readily attacked by the phenolic hydroxyl group of this compound to yield the final ester product and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgscielo.br

The kinetics of esterification reactions involving phenols can be complex. Studies on similar systems have shown that the reaction rates are influenced by steric hindrance and the acidity of the phenol (B47542). cas.czcas.cz For reactions involving acyl chlorides, the process is often fast, while carbodiimide (B86325) couplings can have rates dependent on the concentrations of the coupling agents and catalyst. researchgate.netresearchgate.net

Table 1: Common Conditions for Esterification of Phenols

| Method | Reagents | Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|---|---|

| Acyl Chloride | Carboxylic Acid Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0°C to RT | Fast and efficient, but generates HCl. |

| Anhydride | Carboxylic Anhydride | Pyridine, DMAP | Aprotic Solvents | RT to heating | Generally less reactive than acyl chlorides. |

| Steglich Esterification | Carboxylic Acid, DCC/EDC | DMAP (catalytic) | Dichloromethane, DMF | 0°C to RT | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.comrsc.org |

Alkylation and Other Etherification Reactions

The most common method for the alkylation of the phenolic hydroxyl group is the Williamson ether synthesis . byjus.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by treating this compound with a suitable base (e.g., sodium hydride, potassium carbonate), acts as a nucleophile and displaces a halide from an alkyl halide. libretexts.orgyoutube.com

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) ensure complete deprotonation to the highly reactive alkoxide. masterorganicchemistry.com For the SN2 reaction to be efficient, primary alkyl halides are preferred as substrates to minimize competing elimination reactions. organicchemistrytutor.com

In addition to the classical Williamson synthesis, modern cross-coupling methods can also be employed. Palladium-catalyzed allylic alkylation reactions of naphthols with partners like alkoxyallenes have been developed, providing access to complex ethers under mild conditions. acs.orgacs.orgsci-hub.se These reactions often exhibit high chemo- and stereoselectivity. acs.orgresearchgate.net

Table 2: Representative Alkylation/Etherification Reactions of Naphthols

| Reaction Type | Alkylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl Iodide | K2CO3 | Acetone | Methyl Ether | rsc.org |

| Williamson Ether Synthesis | Primary Alkyl Halide (e.g., R-Br) | NaH | THF, DMF | Alkyl Ether | masterorganicchemistry.com |

| Pd-catalyzed Allylic Alkylation | Alkoxyallene | Pd2(dba)3, Chiral Ligand | Dioxane | Allylic Ether Derivative | acs.orgsci-hub.se |

Oxidative Pathways and Radical Reaction Mechanisms

The electron-rich nature of this compound makes it susceptible to oxidation. These reactions can proceed through various pathways, including the formation of quinone-like species and oxidative dimerization, often involving radical intermediates.

Formation and Reactivity of Quinone Methides from Naphthol Precursors

While classic quinone methides are typically formed from phenols with ortho- or para-alkyl substituents, the hydroquinone (B1673460) ether moiety in this compound can undergo oxidation to form related reactive intermediates. The oxidation of 4-alkoxyphenols is a well-established route to the corresponding p-quinones. umich.edutcichemicals.com This transformation can be achieved using hypervalent iodine reagents, often in a catalytic system with a co-oxidant like Oxone®. thieme-connect.comthieme-connect.com

The mechanism is thought to involve the oxidation of the iodoarene catalyst, which then oxidizes the 4-alkoxyphenol. thieme-connect.com In the case of this compound, oxidation would likely lead to the formation of 1,4-naphthoquinone (B94277) through the cleavage of the ethyl group. The initial step is the one-electron oxidation of the phenol to a phenoxy radical, which is then further oxidized. The reactive intermediates formed during these oxidations, such as quinone-like structures, are highly electrophilic and can react with available nucleophiles. vtt.firesearchgate.net

Oxidative Aryl Coupling and Dimerization Processes

Phenols and naphthols readily undergo oxidative coupling reactions, where two monomer units are joined together. wikipedia.orgnih.gov These reactions are often catalyzed by transition metals (e.g., iron, copper, vanadium) or enzymes and proceed via the formation of phenoxy radical intermediates. wikipedia.orgresearchgate.net The subsequent coupling of these radicals can occur at various positions (C-C or C-O coupling), depending on the spin density distribution in the radical and the reaction conditions. wikipedia.orgresearchgate.net

For alkoxynaphthols, oxidative coupling is a known pathway. For instance, the oxidation of 8-methoxynaphthalen-1-ol with ammonium (B1175870) metapervanadate yields both para-para and ortho-para coupled dimers. nih.govresearchgate.net In a bioconversion study, 1-ethoxynaphthalene (B1581650) was transformed into this compound, which then underwent a non-enzymatic oxidative aryl coupling to produce the dimer 4,4'-diethoxy-[2,2'-binaphthalene]-1,1'-diol . researchgate.net This suggests that under oxidative conditions, this compound can dimerize, likely via a radical-radical or radical-anion mechanism, to form binaphthyl diols. researchgate.net

Dehydration Reaction Mechanisms (if applicable to specific derivatives)

The direct dehydration of the phenolic hydroxyl group in this compound to form a more extended aromatic system is not a typical or facile reaction. Phenols are generally resistant to acid-catalyzed dehydration that is common for aliphatic alcohols. acs.org This resistance stems from the high strength of the sp² C-O bond, which has partial double-bond character due to resonance with the naphthalene ring. Cleavage of this bond to form a highly unstable aryl carbocation is energetically unfavorable.

However, dehydration reactions can be relevant for specific derivatives of naphthols under certain conditions:

Photochemical Dehydration : Studies on derivatives like 3-(2-hydroxy-2-adamantyl)-2-naphthol have shown that photochemical dehydration is possible. irb.hr Upon UV excitation, these molecules can undergo processes like an excited-state intramolecular proton transfer (ESIPT) coupled with the loss of water to generate reactive intermediates known as quinone methides. irb.hr For one naphthol derivative, a non-adiabatic ESIPT coupled with dehydration occurred within a nanosecond, while another derivative proceeded through a phenoxyl radical intermediate on a slightly longer timescale. irb.hr

Annulation and Cyclization Reactions : In complex multi-step syntheses, dehydration is often a key final step in forming a stable aromatic ring. For instance, a one-pot [3+3] annulation sequence to produce polysubstituted 2-naphthols involves an aldol (B89426) addition, an SNAr reaction, and a final dehydration step to aromatize the newly formed ring. dntb.gov.uanih.govresearchgate.net

Dehydration of Hydrogenated Derivatives : If the naphthalene ring of a derivative is partially hydrogenated (e.g., forming a tetralone), the hydroxyl group becomes part of an aliphatic or alicyclic structure. Such secondary or tertiary alcohol derivatives would be susceptible to standard acid-catalyzed dehydration mechanisms (E1 or E2) to form an alkene. ncert.nic.in The E1 mechanism, typical for secondary and tertiary alcohols, involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a carbocation intermediate. A base then removes an adjacent proton to form the double bond. ncert.nic.in

Solid-State Reactivity Studies and Kinetic Analysis (Drawing insights from related naphthols)

While specific solid-state reactivity studies on this compound are not widely documented, extensive research on related compounds like α-naphthol (1-naphthol) and β-naphthol (2-naphthol) provides significant insights into the potential behavior of this class of compounds. Solid-state reactions are influenced by factors such as crystal packing, molecular orientation, and the presence of defects in the crystal lattice.

Reaction with Quinones and Acids:

A notable example is the solid-state reaction between α-naphthol and 1,4-naphthoquinone. niscpr.res.in

Mechanism : The two components react in a 1:1 molar ratio to form a weak molecular complex. niscpr.res.in Spectroscopic studies indicate that the interaction involves hydrogen bonding between the phenolic hydrogen of the naphthol and the carbonyl oxygen of the quinone. niscpr.res.in

Kinetics : Kinetic analysis of this reaction in a capillary tube shows that the process is diffusion-controlled, with an activation energy of 28.7 kJ/mol. niscpr.res.in The data suggest that diffusion likely occurs through surface migration. niscpr.res.in Further studies using single crystals of α-naphthol exposed to naphthoquinone vapors revealed that the reaction is a nucleation-controlled process, initiating at points of strain or defects on the crystal surface. niscpr.res.in

Similarly, solid-state reactions between naphthols and picric acid have been investigated. researchgate.netacs.orgacs.org These studies also point to a diffusion-controlled mechanism where surface migration plays a primary role. researchgate.net

Mechanochemical Reactions:

Mechanochemistry, which uses mechanical energy (like grinding or milling) to induce chemical reactions, is a powerful technique for solid-state synthesis. The oxidative coupling of 2-naphthol (B1666908) to form 1,1´-bi-2-naphthol using reagents like iron(III) chloride is a well-studied example. academicjournals.orgresearchgate.netasianpubs.org

Efficiency : Grinding the reactants in a mortar and pestle or using a ball mill or vibration mill can lead to high yields (95%) in relatively short reaction times (2 hours). academicjournals.orgresearchgate.net Mechanical milling enhances reaction rates by increasing surface area, generating fresh reactive surfaces, and increasing defect density in the solid particles. academicjournals.orgasianpubs.org

Kinetic Analysis : The progress of such solid-state reactions can be monitored using techniques like zero-crossing first derivative spectrophotometry, allowing for kinetic analysis of the conversion process. asianpubs.org

The kinetic data for the solid-state reaction between α-naphthol and 1,4-naphthoquinone can be summarized as follows:

| Temperature (°C) | Rate Constant (k) (cm²/hr) |

| 50 | 0.013 x 10⁻² |

| 55 | 0.017 x 10⁻² |

| 60 | 0.021 x 10⁻² |

| 65 | 0.027 x 10⁻² |

| Data sourced from Singh, N. B., & Singh, N. P. (1992). niscpr.res.in |

This table shows the dependence of the rate constant on temperature for the reaction between α-naphthol and 1,4-naphthoquinone. The reaction kinetics were found to obey the equation ξ² = k·t, where ξ is the thickness of the product layer and t is time. niscpr.res.in The activation energy for this solid-state reaction was calculated to be 28.7 kJ/mol. niscpr.res.in

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4-Ethoxynaphthalen-1-ol at the molecular level. These calculations provide a detailed picture of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of naphthalene (B1677914) derivatives. niscpr.res.inmdpi.com This method offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. niscpr.res.in DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.com For naphthalene derivatives, DFT has been successfully used to study aromaticity, the nature of substituent effects, and reactivity. nih.gov The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often being employed for organic molecules. niscpr.res.inmdpi.com Theoretical studies on related compounds, such as other naphthalene derivatives, have demonstrated a strong correlation between DFT-calculated parameters and experimental data. mdpi.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For naphthalene derivatives, the distribution of HOMO and LUMO is typically spread across the aromatic rings, with specific atoms having larger orbital coefficients, indicating their role in electronic transitions and reactivity. The energies of these orbitals and the resulting energy gap can be used to calculate various electronic parameters, as shown in the table below. researchgate.net

Table 1: Representative Electronic Parameters Calculated from HOMO and LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

Fukui functions are used within the framework of DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as the number of electrons in the system changes. researchgate.net The condensed Fukui function provides a value for each atomic site, indicating its susceptibility to a particular type of attack. researchgate.net For naphthalene derivatives, Fukui functions can pinpoint which carbon atoms in the aromatic system are more likely to react. nsmsi.ir Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a general overview of the molecule's reactivity. uj.ac.za

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.com For this compound, MD simulations can explore the rotational freedom of the ethoxy group and the hydroxyl group, identifying the most stable conformations and the energy barriers between them. Such simulations are particularly useful for understanding how the molecule might behave in different solvents or interact with biological macromolecules. Studies on similar naphthalene derivatives have used MD simulations to investigate their orientation and distribution in environments like lipid membranes. researchgate.net

Elucidation of Reaction Mechanisms via Transition State Calculations

Theoretical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, including the identification of transition states. researchgate.net By calculating the structure and energy of transition states, it is possible to elucidate the mechanism of a reaction and determine its rate-limiting step. acs.org For reactions involving this compound, such as electrophilic substitution or oxidation, transition state calculations can reveal the preferred reaction pathways and the influence of the ethoxy and hydroxyl substituents on the reaction barriers. acs.org For example, in the oxidation of naphthalene by hydroxyl radicals, transition state theory has been used to estimate kinetic rate constants. acs.org

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. mdpi.comscm.com For this compound, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net Furthermore, the vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra. niscpr.res.in The prediction of nuclear magnetic resonance (NMR) chemical shifts is also possible, aiding in the structural elucidation of the molecule. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com

Investigation of Intermolecular Interactions: Hydrogen Bonding, Pi-Stacking, and Dispersion Forces

Hydrogen Bonding

The primary and most directional intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond formed between the hydroxyl group (-OH) and a suitable acceptor atom, most likely the oxygen of a neighboring hydroxyl or ethoxy group. These interactions are crucial in directing the molecular assembly into specific motifs like chains or dimers. mdpi.com The strength of these hydrogen bonds can be categorized from weak to strong, influencing properties like melting point and solubility. e-bookshelf.de

In a study of a related compound, 1,8-Dibenzoyl-7-Ethoxynaphthalen-2-ol, which also features hydroxyl and ethoxy groups on a naphthalene ring, X-ray crystallography and Hirshfeld surface analysis were used to investigate intermolecular contacts. researchgate.net This analysis allows for the visualization and quantification of different types of intermolecular interactions. The dominant interactions are often the classical hydrogen bonds, which appear as distinct regions on the Hirshfeld surface maps. researchgate.net For this compound, it is anticipated that the hydroxyl proton would act as a hydrogen bond donor, while the phenolic oxygen and the ethoxy oxygen would serve as acceptors. The formation of O-H···O hydrogen bonds would be a key factor in the crystal packing.

Theoretical calculations on similar systems often reveal the geometric parameters of these hydrogen bonds, such as the donor-acceptor distance and the bond angle, which are indicative of the bond strength. rsc.orgkoreascience.kr

Interactive Table: Typical Hydrogen Bond Geometries This table, based on general findings for phenolic compounds, illustrates the expected geometric parameters for hydrogen bonds in the solid state.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···O (strong) | 2.5 - 2.8 | 1.5 - 1.8 | 160 - 180 |

| O-H···O (moderate) | 2.8 - 3.2 | 1.8 - 2.2 | 140 - 160 |

| C-H···O (weak) | 3.0 - 3.8 | 2.0 - 2.8 | 120 - 160 |

Pi-Stacking Interactions

The planar naphthalene core of this compound facilitates π-stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions can occur in several geometries, including face-to-face and parallel-displaced arrangements. scispace.com Computational studies on aromatic systems have shown that parallel-displaced stacking is often energetically more favorable than a perfect face-to-face orientation due to a reduction in Pauli repulsion. scispace.com

The energy of these π-π interactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating character of the hydroxyl and ethoxy groups in this compound would modulate the quadrupole moment of the naphthalene system, thereby influencing the preferred stacking geometry and interaction energy. rsc.org Computational methods like DFT with dispersion corrections are essential for accurately modeling these non-covalent interactions. mdpi.com

| Contact Type | Percentage Contribution (%) |

| H···H | 45 - 60 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| C···C | 3 - 7 |

| Other | < 5 |

Note: This data is illustrative and based on general findings for similar organic molecules.

Dispersion Forces

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidationyoutube.comuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. elte.humsu.edu Through the analysis of chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of 4-Ethoxynaphthalen-1-ol can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and neighboring protons. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by each proton. For instance, aromatic protons on the naphthalene (B1677914) ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the anisotropic effect of the ring current. The protons of the ethoxy group would appear more upfield, with the methylene (B1212753) (-OCH₂-) protons deshielded by the adjacent oxygen atom compared to the terminal methyl (-CH₃) protons. The phenolic hydroxyl (-OH) proton exhibits a variable chemical shift that is dependent on concentration and solvent, and it often appears as a broad singlet. msu.edu

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. libretexts.orgdocbrown.info The chemical shifts of the carbon atoms in the naphthalene ring are typically found in the aromatic region (δ 100-150 ppm). libretexts.org The carbon bearing the hydroxyl group (C-1) and the carbon attached to the ethoxy group (C-4) would be significantly deshielded due to the electronegativity of the oxygen atoms. The carbons of the ethoxy group would resonate in the upfield region of the spectrum. libretexts.org

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic-C | 100 - 150 |

| -OH | Variable | C-OH | >150 |

| -OCH₂- | ~4.1 | C-O- | >150 |

| -CH₃ | ~1.4 | -OCH₂- | 60 - 70 |

| -CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comresearchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are coupled to each other, typically over two to three bonds. This is invaluable for tracing the connectivity of the protons within the naphthalene ring system and confirming the ethyl group's structure. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netprinceton.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.netprinceton.edu HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For example, it can show correlations from the methylene protons of the ethoxy group to the C-4 carbon of the naphthalene ring, confirming the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net NOESY is particularly useful for determining the relative stereochemistry and conformation of a molecule. For this compound, NOESY could show correlations between the ethoxy protons and adjacent aromatic protons, providing further confirmation of the substituent's location.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysischemguide.co.uksavemyexams.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. chemguide.co.uksavemyexams.com High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring the mass-to-charge ratio (m/z) of its molecular ion.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular ion of this compound would be susceptible to characteristic fragmentation pathways for phenols and ethers. libretexts.orgdocbrown.info Common fragmentation patterns for alcohols include the loss of a water molecule (M-18). savemyexams.com For ethers, cleavage of the C-O bond is a common fragmentation pathway. docbrown.info The fragmentation of the ethoxy group could lead to the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂). The stability of the resulting fragments, such as the naphthoxy cation, will influence the intensity of the corresponding peaks in the mass spectrum. chemguide.co.uk

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactionslibretexts.orgsavemyexams.com

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. athabascau.capressbooks.pub The IR spectrum of this compound would display distinct absorption bands corresponding to the various bonds present in the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. savemyexams.com The C-H stretching vibrations of the aromatic naphthalene ring would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethoxy group would be observed just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic ring typically give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching vibrations for the phenol (B47542) and the ether linkages would be expected in the 1000-1300 cm⁻¹ range. savemyexams.com Analysis of these vibrational modes not only confirms the presence of the functional groups but can also provide insights into intermolecular interactions, such as hydrogen bonding. athabascau.ca

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (phenol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2960 |

| Aromatic C=C | 1450 - 1600 |

| C-O (phenol, ether) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Phenomenaelte.huubbcluj.ro

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.rolibretexts.org The naphthalene ring system in this compound is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgethz.ch

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the hydroxyl and ethoxy substituents, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, moving them to longer wavelengths. These substituents can also influence the intensity of the absorption bands. The specific wavelengths and molar absorptivities (ε) of the absorption maxima are sensitive to the solvent polarity and can provide insights into electronic charge-transfer phenomena within the molecule. libretexts.org

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystal Packingrsc.orguniv-rennes.fruhu-ciqso.es

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.eduresearchgate.net If a suitable single crystal of this compound can be grown, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. uhu-ciqso.es

The resulting crystal structure would reveal the planarity of the naphthalene ring system and the conformation of the ethoxy group relative to the ring. Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules of this compound are arranged in the solid state. rsc.org This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a primary tool for characterizing the photophysical properties of this compound. The intrinsic fluorescence of the naphthalene core is significantly influenced by its substituents. The hydroxyl (-OH) and ethoxy (-O-CH₂CH₃) groups, being electron-donating, generally affect the energy of the excited states and thus the emission characteristics. Naphthalene derivatives are well-known for their fluorescent properties, which can be tuned by substitution on the aromatic rings. niscpr.res.in The fluorescence of phenolic compounds, such as those with a naphthol structure, often increases when they are incorporated into organized media like micelles. niscpr.res.in

The photophysical properties of naphthalimide derivatives, which also feature a naphthalene core, are highly sensitive to the surrounding environment's polarity, with fluorescence lifetimes reported to be in the range of 0.5 ns to 9 ns depending on the solvent. mdpi.com While specific experimental data for this compound is not extensively documented in publicly available literature, its expected properties can be inferred from related naphthalene derivatives. niscpr.res.inmdpi.com

Photoinduced Electron Transfer (PET) is a critical mechanism for designing fluorescent sensors. mdpi.com A typical PET sensor is constructed on a "fluorophore-spacer-receptor" model, where the fluorescence of the fluorophore is modulated by electron transfer to or from the receptor upon analyte binding. mdpi.com The naphthalene moiety in this compound can serve as an excellent fluorophore in such a system.

In a hypothetical sensor based on this compound, the compound would act as the signaling unit. An electron-rich receptor (the donor) would be attached via a spacer. In the absence of an analyte, excitation of the naphthalene fluorophore could be followed by rapid electron transfer from the receptor, quenching the fluorescence. mdpi.comresearchgate.net Upon binding of an analyte (e.g., a cation) to the receptor, the receptor's ability to donate an electron is diminished, which blocks the PET process and "turns on" the fluorescence. mdpi.com Studies on 1,8-naphthalimide (B145957) derivatives have demonstrated this principle, where PET from a naphthol moiety to the naphthalimide can initiate photochemical reactions. researchgate.net Conversely, the excited naphthalimide can act as an electron donor in the presence of suitable acceptors like viologen derivatives, leading to fluorescence quenching. researchgate.net The feasibility and direction of PET are governed by the redox potentials of the donor and acceptor, which can be estimated using the Rehm-Weller equation. researchgate.net

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. nih.gov This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the 1-10 nanometer range, making it a "spectroscopic ruler" for studying molecular interactions. nih.govlibretexts.org For FRET to occur efficiently, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov

The this compound moiety is a suitable candidate for a FRET donor due to the characteristic fluorescence of the naphthol core. niscpr.res.in It could be paired with a variety of acceptor chromophores that absorb in the blue or green region of the spectrum. In a FRET-based sensor, a conformational change induced by analyte binding could alter the distance or orientation between the this compound donor and an acceptor, leading to a change in the FRET efficiency. nih.gov This would be observed as a change in the relative fluorescence intensities of the donor and acceptor. Naphthalene derivatives have been successfully used as energy donors in FRET systems designed for sensing applications. researchgate.netnih.gov

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In-situ spectroscopy allows for the real-time monitoring of chemical reactions without the need for sampling and offline analysis. This provides valuable kinetic and mechanistic data. Techniques like in-situ NMR and FTIR are powerful tools for tracking the concentrations of reactants, products, and any observable intermediates as a reaction proceeds. rsc.orgrsc.org

The synthesis of this compound can be achieved through a Williamson ether synthesis, for example, by the ethylation of 1,4-dihydroxynaphthalene. The progress of such a reaction can be meticulously monitored using in-situ spectroscopy. A detailed study on a similar reaction, the Williamson ether synthesis between sodium β-naphthoxide and benzyl (B1604629) bromide, utilized in-situ ¹H NMR spectroscopy to monitor the reaction kinetics. rsc.org This method allowed for the clear distinction and quantification of the desired O-alkylated product (ether) and a potential C-alkylated side product. rsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks over time, a detailed kinetic model of the reaction can be constructed. rsc.org This approach would be directly applicable to monitoring the synthesis of this compound, providing precise control over the reaction and valuable insights into its mechanism.

Derivatization and Functionalization Strategies

Design and Synthesis of Functionalized 4-Ethoxynaphthalen-1-ol Derivatives

The design and synthesis of functionalized this compound derivatives are centered around the targeted modification of its core structure. The presence of a reactive hydroxyl group and an ethoxy group on the naphthalene (B1677914) ring system allows for a variety of chemical transformations. Synthetic strategies often focus on etherification, esterification, and electrophilic aromatic substitution to introduce new functional groups.

One common approach involves the O-alkylation or O-acylation of the hydroxyl group at the 1-position. This can be achieved by reacting this compound with various alkyl halides or acyl chlorides in the presence of a base. Another strategy is the functionalization of the naphthalene ring itself through reactions such as nitration, halogenation, or Friedel-Crafts acylation, which can introduce substituents at various positions, influencing the electronic properties of the entire molecule.

The synthesis of more complex derivatives may involve multi-step reaction sequences. For instance, a derivative could be synthesized by first protecting the hydroxyl group, then performing a functionalization on the naphthalene ring, and finally deprotecting the hydroxyl group to allow for further modification at that site. The choice of synthetic route is often guided by the desired final structure and the need for regioselective control of the reactions.

Table 1: Synthetic Strategies for Functionalized this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Alkoxy (e.g., Methoxy, Ethoxy) |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (e.g., Acetoxy) |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogen (e.g., Bromo, Chloro) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl (e.g., Acetyl) |

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govrsc.org For this compound, this involves synthesizing a library of derivatives with systematically varied functional groups to identify key structural features responsible for a particular activity.

The introduction of diverse chemical moieties can modulate properties such as lipophilicity, electronic distribution, and steric bulk. For example, introducing electron-withdrawing groups like nitro or cyano groups can alter the electronic nature of the naphthalene ring, which may impact receptor binding or metabolic stability. Conversely, adding electron-donating groups such as alkyl or additional alkoxy groups can have the opposite effect.

The hydroxyl and ethoxy groups are also key points for modification. The hydroxyl group can be converted to esters or ethers of varying chain lengths to probe the effect of hydrophobicity. The ethoxy group, while generally more stable, could potentially be demethylated and subsequently re-alkylated with different alkyl groups to explore the impact of this substituent on activity.

Table 2: Examples of Moieties for SAR Studies of this compound

| Position of Modification | Moiety Introduced | Potential Impact on Properties |

| 1-OH | Methyl ether (-OCH₃) | Increased lipophilicity, loss of hydrogen bond donor capability. |

| 1-OH | Acetate ester (-OCOCH₃) | Increased lipophilicity, potential for enzymatic cleavage in vivo. |

| Aromatic Ring | Nitro (-NO₂) | Electron-withdrawing, potential for altered electronic interactions. |

| Aromatic Ring | Amino (-NH₂) | Electron-donating, potential for new hydrogen bonding interactions. |

| 4-OC₂H₅ | Varied Alkoxy (-OR) | Probing steric and electronic effects at the 4-position. |

Strategies for Enhancing Molecular Complexity and Structural Diversity

Increasing the molecular complexity and structural diversity of this compound derivatives can lead to the discovery of compounds with novel properties. This can be achieved through several advanced synthetic strategies.

One approach is the use of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to attach new carbon-carbon or carbon-heteroatom bonds to the naphthalene ring. For this, a halogenated derivative of this compound would first need to be synthesized. These reactions allow for the introduction of a wide range of substituents, including aryl, alkenyl, and alkynyl groups, significantly expanding the structural diversity.

Another strategy involves the construction of heterocyclic rings fused to the naphthalene core. This can be accomplished through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative with a suitably positioned amino and carboxyl group could be cyclized to form a lactam.

The concept of "skeletal editing" or "scaffold hopping" can also be applied, where the naphthalene core itself is modified or replaced, while retaining key functional features of the original molecule. This can lead to the discovery of entirely new classes of compounds.

Derivatization for Analytical Enhancement and Development of Research Probes

Chemical derivatization is a powerful tool for improving the analytical detection and quantification of molecules. ddtjournal.comjfda-online.comresearchgate.net For this compound, derivatization can be employed to enhance its response in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). xjtu.edu.cn For instance, silylation of the hydroxyl group can increase its volatility for GC analysis. jfda-online.com

Furthermore, derivatization can be used to develop research probes to study biological systems. nih.gov This involves attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) label, to the this compound scaffold. These probes can then be used to visualize the localization of the molecule within cells or to identify its binding partners.

For example, a fluorescent derivative could be synthesized by reacting this compound with a fluorescent dye that has a reactive group capable of forming a covalent bond with the hydroxyl group. Such probes are invaluable for elucidating the mechanism of action of bioactive compounds. bio-techne.com

Table 3: Derivatization for Analytical and Research Applications

| Application | Derivatization Strategy | Reporter/Tag | Analytical Technique |

| Enhanced GC-MS detection | Silylation of the hydroxyl group | Trimethylsilyl (TMS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Enhanced HPLC-UV/Fluorescence detection | Introduction of a chromophore/fluorophore | Dansyl chloride | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection |

| Cellular Imaging | Attachment of a fluorescent probe | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy |

| Affinity Purification | Biotinylation | Biotin | Western Blotting, Pull-down assays |

Research Applications and Emerging Areas

Molecular Probes and Sensing Systems Development

The naphthalene (B1677914) moiety is an excellent fluorophore, and its derivatives are frequently explored for the development of molecular probes and sensing systems. While direct studies on 4-Ethoxynaphthalen-1-ol as a fluorescent probe are not extensively documented, the principles established with structurally similar naphthalimide and naphthol derivatives provide a strong foundation for its potential in this area. For example, 4-Ethynyl-N-ethyl-1,8-naphthalimide serves as a click-reactive fluorescent probe for cell surface imaging, suitable for fluorescence microscopy and flow cytometry. bio-techne.com The fluorescence of such systems is often sensitive to the local environment, making them ideal for sensing specific analytes or changes in biological systems. mdpi.com

The development of "turn-on" fluorescent probes, where fluorescence is enhanced upon reaction with a target, is a key area of research. tubitak.gov.tr A probe based on a quinone-conjugated alkoxy derivative, for instance, has been used for the rapid and selective detection of biothiols. tubitak.gov.tr Given that the fluorescence of naphthol derivatives can be modulated by factors such as pH and interaction with analytes, this compound is a candidate for designing new fluorescence-based sensors. nih.govnih.gov Its hydroxyl and ethoxy groups could be functionalized to introduce specific recognition sites, enabling the detection of ions or small molecules.

Advanced Materials Science Research

The rigid, planar structure of the naphthalene ring makes this compound an attractive component for advanced materials. Its incorporation can enhance thermal stability, and its reactive hydroxyl group allows for integration into larger molecular architectures.

Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical properties. researchgate.net Modifying these polymers by introducing pendant functional groups can tune their properties for specific applications. Research has demonstrated the synthesis of a novel crosslinkable PAEK bearing a naphthalene group on a side chain. jlu.edu.cn This was achieved by grafting naphthalenol onto a carboxyl-containing PAEK precursor. jlu.edu.cn The resulting polymer exhibited good solubility in common organic solvents and could be cast into flexible films. jlu.edu.cn Following thermal cross-linking, the material became insoluble and displayed enhanced thermal stability, with a notable increase in its glass transition temperature (Tg). jlu.edu.cn

While this study used naphthalenol, the methodology is directly applicable to this compound. Its incorporation could impart similar or potentially superior properties, such as improved processability or specific interactions due to the ethoxy group. Naphthalene-based PAEKs are also being developed for applications like anion exchange membranes in fuel cells, where the naphthalene unit contributes to high ionic conductivity and excellent dimensional stability. researchgate.net

Supramolecular chemistry, which involves non-covalent interactions, is a field where naphthalene derivatives are widely used to construct complex architectures. dokumen.pub The electron-rich naphthalene ring can participate in π-π stacking interactions, a key driving force in the formation of self-assembled structures. st-andrews.ac.uk

Dialkoxynaphthalene derivatives, which are structurally related to this compound, have been shown to form 1:1 cocrystals with electron-deficient molecules like pyromellitic diimide. publish.csiro.au These assemblies are dominated by alternating donor-acceptor stacks. publish.csiro.au Furthermore, the photochemical or electrochemical behavior of such host-guest systems can be controlled. For instance, a self-assembled pseudorotaxane formed between a tetracationic cyclophane and a 1,5-dialkoxynaphthalene derivative can be switched, with the guest being released from the host's cavity upon photochemical reduction. st-andrews.ac.uk The ability of this compound to engage in both hydrogen bonding (via its -OH group) and π-stacking makes it a versatile component for designing novel supramolecular materials with responsive properties. publish.csiro.aursc.org

Investigation of Interfacial Chemistry (e.g., Corrosion Inhibition Mechanisms at Metal Surfaces)

Organic compounds containing heteroatoms (like oxygen) and aromatic rings are effective corrosion inhibitors for metals, particularly steel in acidic environments. dergipark.org.tr They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.net Naphthalene derivatives have been extensively studied in this context due to their planar structure, which facilitates strong adsorption via π-π interactions with the metal surface. rsc.org

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the efficiency of these inhibitors. For example, the naphthalene derivative (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) showed a maximum inhibition efficiency of 91.7% for carbon steel in 1 M HCl. researchgate.net The adsorption of such molecules typically follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The presence of both an ethoxy and a hydroxyl group in this compound would likely enhance its ability to adsorb on a metal surface, with the oxygen atoms acting as electron-donating centers that coordinate with the vacant d-orbitals of iron atoms. mdpi.com

Below is a table summarizing typical data obtained from electrochemical studies of naphthalene-based corrosion inhibitors.

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (IE%) | Charge Transfer Resistance (Rct, Ω·cm²) |

| Blank (0) | 1150 | - | 45 |

| 1 x 10⁻⁶ | 450 | 60.9 | 120 |

| 1 x 10⁻⁵ | 210 | 81.7 | 250 |

| 1 x 10⁻⁴ | 130 | 88.7 | 480 |

| 1 x 10⁻³ | 95 | 91.7 | 610 |

| This table presents representative data based on findings for naphthalene derivatives like EPNO to illustrate typical performance metrics. researchgate.net |

Exploration of Biomimetic Transformations and Bioconjugation Strategies

Biomimetic synthesis aims to replicate nature's synthetic strategies without using biological enzymes. nih.gov This often involves the oxidation of phenols and related compounds. The phenolic hydroxyl group in this compound makes it a substrate for biomimetic oxidation reactions, which can mimic the activity of enzymes like cytochrome P450. hepatochem.com Such reactions can lead to the formation of quinone-type structures or facilitate oxidative coupling to produce more complex molecules, analogous to the synthesis of binaphthol derivatives. acs.orgfrontiersin.org

Bioconjugation is the process of linking molecules to biomolecules such as proteins or nucleic acids. biosynth.com The 1-naphthol (B170400) structure is a known precursor in the synthesis of various chemicals and can be functionalized for this purpose. biosynth.com Strategies could involve modifying the hydroxyl group of this compound to create a reactive handle for attachment to a biomolecule, or using it as a scaffold to build a more complex structure that can then be conjugated. These approaches are fundamental in developing targeted therapies and diagnostic agents.

Development of Novel Synthetic Building Blocks for Complex Molecule Synthesis

A synthetic building block is a relatively simple molecule that can be used to construct more complex structures. sigmaaldrich.com this compound, with its functionalized naphthalene core, is a valuable building block in organic synthesis. wikipedia.orgopenaccessjournals.com Naphthols are key intermediates in the production of dyes, pigments, and pharmaceuticals. biosynth.com

For example, 1,5-naphthalenediol and its derivatives are used in the acid-catalyzed synthesis of various polynuclear heterocyclic systems like benzo[h]chromenes. researchgate.net A Schiff base derived from a related compound, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, has been synthesized and characterized, demonstrating the utility of the ethoxynaphthalene scaffold in creating new molecular entities. researchgate.net The reactivity of the hydroxyl group and the aromatic ring allows this compound to participate in a variety of chemical transformations, making it a versatile starting point for accessing complex molecular architectures. acs.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxynaphthalen-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 4-hydroxynaphthalen-1-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Alternative routes include Williamson ether synthesis using sodium ethoxide. Reaction optimization should focus on temperature (80–120°C), solvent choice, and catalyst (e.g., phase-transfer catalysts for improved efficiency). Yield discrepancies may arise from competing side reactions, such as over-alkylation or hydrolysis; monitoring via TLC or HPLC is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (δ 6.5–8.5 ppm). Compare with analogs like 4-methoxynaphthalen-1-ol for substituent effects .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad ~3200 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (M⁺ at m/z 202.12 for C₁₂H₁₂O₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (similar to naphthalen-1-ol derivatives) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H332 hazard code applies to structurally related naphthols) .

- Waste Disposal : Collect in halogen-free containers for incineration, adhering to local regulations for phenolic ethers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict regioselectivity. For example, the ethoxy group directs electrophiles to the para position on the naphthalene ring. Compare with experimental results from nitration or halogenation reactions to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests).

- Structural Analog Analysis : Compare with 4-methoxy or 4-chloro derivatives to isolate the ethoxy group’s contribution .

- Meta-Analysis : Assess solvent effects (e.g., DMSO vs. ethanol) and purity (>95% by HPLC) to explain variability in IC₅₀ values .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound complexes?

- Methodological Answer : Co-crystallize with heavy atoms (e.g., iodine derivatives) or metal ions (e.g., Cu²⁺) to enhance diffraction. Analyze dihedral angles between the ethoxy group and naphthalene plane to assess steric effects. Compare with related structures (e.g., N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline) to identify packing interactions .

Q. What catalytic systems optimize the ethoxylation of hindered naphthols?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of inorganic bases (e.g., NaOH) in toluene/water biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >85%. Monitor degradation byproducts via GC-MS .

Methodological Considerations Table

| Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Reflux, microwave, phase-transfer catalysis | |

| Structural Analysis | NMR, IR, HRMS, X-ray crystallography | |

| Toxicity Profiling | Ames test, zebrafish embryo assays | |

| Computational Modeling | DFT, molecular docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.